Cas no 2229578-75-8 (3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine)

3-(5-Bromopyridin-2-yl)-3,3-difluoropropan-1-amine is a versatile brominated pyridine derivative featuring a difluoropropanamine moiety. Its key structural attributes include a reactive bromine substituent at the 5-position of the pyridine ring, enabling further functionalization via cross-coupling reactions, and a difluorinated propylamine chain that enhances stability and modulates physicochemical properties. This compound is particularly valuable in pharmaceutical and agrochemical research as a building block for the synthesis of biologically active molecules. The presence of both electron-withdrawing (bromine, fluorine) and amine functional groups allows for tailored modifications, making it useful in drug discovery and material science applications. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine structure
2229578-75-8 structure
Product Name:3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine
CAS No:2229578-75-8
MF:C8H9BrF2N2
MW:251.071267843246
CID:6168770
PubChem ID:165796821
Update Time:2025-05-20

3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine
    • EN300-1947487
    • 2229578-75-8
    • Inchi: 1S/C8H9BrF2N2/c9-6-1-2-7(13-5-6)8(10,11)3-4-12/h1-2,5H,3-4,12H2
    • InChI Key: MRNZQGAIVOHPJW-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)C(CCN)(F)F

Computed Properties

  • Exact Mass: 249.99172g/mol
  • Monoisotopic Mass: 249.99172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine

3-(5-Bromopyridin-2-yl)-3,3-difluoropropan-1-amine: A Comprehensive Overview

The compound 3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine, with the CAS number 2229578-75-8, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is notable for its unique structure, which combines a pyridine ring with bromine and fluorine substituents, along with an amine functional group. The presence of these substituents imparts distinctive electronic and steric properties, making it a valuable substrate for various applications in drug discovery and chemical research.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed a variety of strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to construct the core pyridine framework. The introduction of bromine and fluorine substituents has been achieved through directed metallation techniques, ensuring high regioselectivity and scalability. These methods not only enhance the purity of the final product but also facilitate its integration into larger molecular frameworks.

The structural features of 3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine make it an attractive candidate for exploring novel pharmacophores in drug design. The pyridine ring serves as a rigid platform for attaching various bioactive moieties, while the bromine and fluorine atoms contribute to modulating the molecule's lipophilicity and hydrogen bonding capacity. Recent studies have demonstrated its potential as a building block in the development of kinase inhibitors and GPCR modulators, two critical targets in contemporary drug discovery.

In addition to its role in therapeutic development, this compound has found applications in materials science. Its ability to coordinate with metal ions has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them suitable for gas storage and catalytic applications. Recent research has highlighted its use in constructing MOFs with tunable pore sizes, which could revolutionize industrial catalysis and energy storage technologies.

The versatility of 3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine extends to its utility in click chemistry. The amine group facilitates rapid conjugation with other functional groups, enabling the assembly of complex molecules with unprecedented efficiency. This property has been leveraged in the development of bioconjugates for diagnostic imaging and targeted drug delivery systems. By integrating this compound into such systems, researchers have achieved enhanced specificity and reduced off-target effects.

The latest research on this compound has also shed light on its environmental fate and toxicity profiles. Studies conducted under simulated environmental conditions reveal that it undergoes slow degradation via hydrolytic pathways, suggesting potential persistence in certain ecosystems. However, its acute toxicity profiles indicate low risk to aquatic organisms at environmentally relevant concentrations. These findings underscore the importance of responsible handling and disposal practices when working with this compound.

In conclusion, 3-(5-bromopyridin-2-yl)-3,3-difluoropropan-1-amine stands as a versatile and multifaceted molecule with wide-ranging applications across diverse scientific disciplines. Its unique structure, coupled with advancements in synthetic chemistry and materials science, positions it as a key player in future innovations. As research continues to uncover new dimensions of its utility, this compound will undoubtedly remain at the forefront of scientific exploration.

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